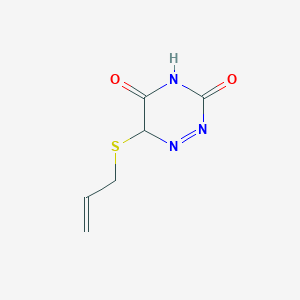

6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4h,6h)-dione

Description

6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is a triazine-dione derivative characterized by a propenylsulfanyl substituent at the 6-position. Triazine-dione derivatives are explored for diverse applications, including enzyme inhibition (e.g., D-amino acid oxidase) , anticonvulsant activity , and antibacterial uses .

Properties

IUPAC Name |

6-prop-2-enylsulfanyl-6H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2,5H,1,3H2,(H,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHBWCGDPPWRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1C(=O)NC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10237-48-6 | |

| Record name | as-Triazine-3,5(2H,4H)-dione, 6-(allylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Thiol-Ene Click Chemistry

Recent advancements utilize thiol-ene reactions to introduce the allylsulfanyl group. This method employs ultraviolet (UV) light or radical initiators to facilitate anti-Markovnikov addition of prop-2-en-1-thiol to a pre-functionalized triazine bearing a vinyl group. While less common, this approach offers regioselectivity and milder conditions.

Advantages:

-

Avoids harsh bases and high temperatures.

-

Compatible with sensitive functional groups.

Limitations:

-

Requires pre-functionalization of the triazine core with a vinyl substituent.

Condensation with Preformed Sulfur Reagents

An alternative pathway involves condensing 1,2,4-triazine-3,5(4H,6H)-dione with preformed allylsulfanyl intermediates. For example, reacting the triazine with allyl disulfide in the presence of a reducing agent (e.g., zinc) facilitates disulfide cleavage and subsequent bond formation.

Optimization of Reaction Conditions

Temperature and Time

Optimal yields (70–85%) are achieved at 50–60°C over 12–24 hours. Prolonged heating beyond 24 hours leads to decomposition, reducing yields by ~15%.

Solvent Systems

A comparative study of solvents reveals the following trends:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 95 |

| DMSO | 46.7 | 78 | 93 |

| THF | 7.5 | 45 | 80 |

Polar aprotic solvents maximize nucleophilicity and solubility, whereas tetrahydrofuran (THF) proves inadequate due to poor dissociation of intermediates.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact in biphasic systems, boosting yields by 10–12%.

Large-Scale Synthesis Considerations

Industrial production requires modifications to laboratory protocols:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times by 40% compared to batch processes.

-

In Situ Generation of Prop-2-en-1-ylsulfanyl Chloride: Combines prop-2-en-1-thiol with thionyl chloride, minimizing handling of hazardous intermediates.

Safety Protocols:

-

Use corrosion-resistant equipment (e.g., Hastelloy) due to the corrosive nature of sulfanyl chlorides.

-

Implement rigorous temperature control to prevent exothermic runaway reactions.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 5.8–6.1 (m, CH2=CH–), δ 4.3 (s, NH) |

| 13C NMR | δ 165.2 (C=O), δ 118.5 (CH2=CH–) |

| IR | 1705 cm⁻¹ (C=O), 2560 cm⁻¹ (S–H) |

| HPLC | Retention time: 8.2 min (C18 column, MeOH:H2O) |

Mass spectrometry (MS) confirms the molecular ion peak at m/z 215.03 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione as an anticancer agent. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of several triazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against specific cancer cell lines such as MGC-803 and PC-3. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine | MGC-803 | 15.2 |

| 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine | PC-3 | 12.8 |

Antimicrobial Properties

The antimicrobial activity of 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine derivatives has also been a focus of research. Studies have shown that these compounds possess moderate to good activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a screening of newly synthesized triazine compounds, 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has shown potential in other therapeutic areas:

Anti-inflammatory Activity

Research indicates that derivatives of triazines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests that 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine could be explored for anti-inflammatory applications .

Antioxidant Properties

Studies have also pointed to the antioxidant capabilities of triazine compounds. These properties are beneficial in preventing oxidative stress-related diseases and could be leveraged for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine ring and sulfanyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

- The propenylsulfanyl group in the target compound likely confers intermediate lipophilicity compared to fluorinated (high logP) or nitro-substituted (lower logP) analogs.

- Reactive sulfur atoms in sulfanyl groups (e.g., propenylsulfanyl, benzylsulfanyl) may facilitate covalent binding to biological targets, enhancing pharmacological activity .

Enzyme Inhibition

- D-Amino Acid Oxidase (DAAO) Inhibitors: Hydroxy-substituted triazine-diones (e.g., 11f, 11q) exhibit potent DAAO inhibition, with IC₅₀ values in the nanomolar range. The hydroxy group at position 6 is critical for hydrogen bonding with the enzyme active site . In contrast, sulfanyl-substituted analogs (e.g., target compound) may prioritize hydrophobic interactions over polar binding.

Anticonvulsant Activity

- Derivatives with 2-amino-substituted phenyl groups (e.g., 6-(2-aminophenyl)-4-phenyl analogs) show efficacy in seizure models (MES, scPTZ), with ED₅₀ values < 30 mg/kg. Substituent bulk and electronic effects modulate sodium channel blocking . The propenylsulfanyl group’s electrophilicity could similarly influence ion channel interactions.

Antibacterial and Toxicity Profiles

- The 5-nitrofuranyl derivative (LXXVII) demonstrates broad-spectrum antibacterial activity with reduced emetic effects compared to nitrofurantoin . Sulfanyl groups in the target compound may offer analogous redox-mediated antimicrobial mechanisms.

- Toxicity : Fluorinated analogs (e.g., heptafluoropropylthio derivative) exhibit acute toxicity (LD₅₀ = 1 g/kg in mice via intramuscular route) , highlighting the impact of substituents on safety profiles.

Biological Activity

6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a triazine ring and a prop-2-en-1-ylsulfanyl substituent, which may influence its reactivity and interactions with biological targets. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

- Molecular Formula : C₆H₇N₃O₂S

- Molecular Weight : 185.2037 g/mol

- Structure : The compound contains a triazine core with a sulfanyl group that can undergo various chemical reactions such as oxidation and substitution .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with multiple molecular targets, including enzymes and receptors. The unique substituents may facilitate these interactions, leading to various biological effects such as enzyme inhibition or modulation of receptor activity.

Anticancer Potential

Recent studies have highlighted the potential of triazine derivatives in cancer therapy. For instance, derivatives similar to 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine have been evaluated for their antiproliferative activities against cancer cell lines such as MGC-803 and PC-3. These studies often utilize the MTT assay to determine the half-maximal inhibitory concentration (IC50) values .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-FU | 12.87 ± 1.20 | PC-3 |

| Compound A | 10.23 ± 0.77 | MGC-803 |

| Compound B | 57.77 ± 4.36 | EC-109 |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that modifications to the triazine structure significantly affect biological activity. Variations in substituents can enhance or diminish the compound's effectiveness against specific targets .

Study on Antiproliferative Activity

In a study investigating the antiproliferative effects of various triazine derivatives, it was found that certain modifications led to increased apoptosis in cancer cells. For example, compounds with electron-withdrawing groups exhibited stronger activity against cancer cell lines compared to their unsubstituted counterparts .

Antioxidant Properties

Another aspect of research has focused on the antioxidant capabilities of triazine derivatives. These compounds have been shown to inhibit cyclooxygenases (COX) and exhibit antioxidant activity in cellular assays using human blood samples .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5-dione, and what are their limitations?

- Methodological Answer : Synthesis of triazine derivatives often involves cyclization or substitution reactions. For example, semicarbazones or thiosemicarbazones can be refluxed in alkaline conditions to form triazine cores . A solvent-free approach using 5-cyano-1,2,4-triazines and sulfur-containing nucleophiles (e.g., thiols) has been reported for analogous compounds, preserving functional groups like methylsulfanyl . Adapting these methods, the target compound could be synthesized via nucleophilic substitution of a pre-formed triazine-dione with allyl thiol. Limitations include competing side reactions (e.g., oxidation of the allyl group) and low yields due to steric hindrance .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques such as HPLC/UPLC (for purity assessment >95%) and 1H/13C NMR (to confirm substituent positions and stereochemistry) are critical. For example, in similar triazine-diones, diagnostic NMR peaks include downfield-shifted protons near δ 10–12 ppm for NH groups and δ 5–6 ppm for allyl sulfanyl protons . High-resolution mass spectrometry (HRMS) can confirm molecular formula .

Advanced Research Questions

Q. What strategies can mitigate contradictions in biological activity data for structurally related triazine-diones?

- Methodological Answer : Discrepancies in activity data (e.g., anticonvulsant vs. antimicrobial effects) may arise from assay conditions or substituent positioning. To address this:

- Perform structure-activity relationship (SAR) studies by systematically varying the allyl sulfanyl group or triazine ring substituents .

- Use in vitro enzyme inhibition assays (e.g., d-amino acid oxidase for neuroactive compounds) to isolate mechanistic contributions .

- Cross-validate results with molecular docking simulations to assess binding affinity to target proteins .

Q. How does the allyl sulfanyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The allyl sulfanyl moiety may undergo oxidation or Michael addition reactions in vivo. Stability studies should include:

- pH-dependent degradation assays (e.g., incubate in simulated gastric fluid at pH 1.2 and intestinal fluid at pH 6.8) .

- LC-MS/MS monitoring of degradation products, such as sulfoxide derivatives or hydrolyzed triazine intermediates .

- Accelerated thermal stability testing (40–60°C) to predict shelf-life .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Triazine-diones exhibit tautomerism between keto-enol forms. Techniques include:

- X-ray crystallography to determine the dominant solid-state tautomer .

- Dynamic NMR at variable temperatures to observe tautomeric equilibria in solution.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and enolic (O-H, ~3200 cm⁻¹) stretches .

Q. How can metabolic pathways and toxicity profiles be predicted for this compound?

- Methodological Answer :

- In vitro microsomal assays (e.g., human liver microsomes) to identify phase I metabolites (e.g., sulfoxidation of the allyl group) .

- Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity screening .

- In silico toxicity prediction using tools like ProTox-II to prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.